7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms. Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a pyrrole ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Biological Evaluation
Novel derivatives of pyrimidines, such as pyrazolopyrimidines, have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. For instance, a study synthesized novel pyrazolopyrimidines derivatives assessing their potential as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine derivatives in therapeutic research (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrimidine derivatives have also been synthesized for their antimicrobial properties. For example, novel derivatives of thieno[2,3-d]pyrimidine were studied for their antimicrobial activity, indicating that structural modifications can enhance their effectiveness against various strains of microorganisms (Kolisnyk et al., 2015).
Material Science Applications
In the field of materials science, pyrimidine and its derivatives are utilized in the synthesis of polymers and other materials with special properties. For example, aromatic polyamides with ether and bulky fluorenylidene groups derived from similar complex molecules have been synthesized, indicating their potential in creating materials with desirable thermal and solubility properties (Hsiao et al., 1999).
Supramolecular Chemistry
The role of pyrimidine derivatives extends into supramolecular chemistry, where their ability to form hydrogen bonds and weak intermolecular interactions facilitates the creation of novel crystal structures. A study on energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds emphasizes the significance of such interactions in forming larger architectures (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and DNA replication.
Mode of Action
The compound inhibits DHFR with high affinity . By binding to DHFR, it prevents the enzyme from converting dihydrofolate into tetrahydrofolate, a necessary component for the synthesis of pyrimidine and purine .
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway , which is essential for the synthesis of pyrimidine and purine . These are the building blocks of RNA and DNA. Therefore, the synthesis of RNA and DNA is stopped .
Pharmacokinetics
The compound’s high affinity for dhfr suggests it may have good bioavailability .
Result of Action
The inhibition of DHFR leads to a reduction in the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped, leading to cell death .
Future Directions
Pyrimidine derivatives, including this compound, have shown promising anticancer activity, and there is ongoing research to develop more potent and efficacious anticancer drugs with pyrimidine scaffold . Future directions may include optimizing the structure-activity relationships and exploring other potential therapeutic applications.
properties
IUPAC Name |
7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-14-9-10-16(11-18(14)24)25-20(29)19-12-17-21(26(2)23(31)27(3)22(17)30)28(19)13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDWNXIDNHCUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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